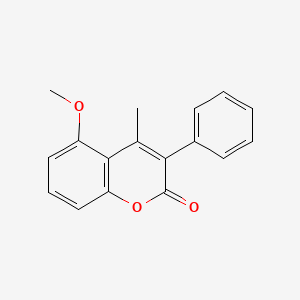

5-Methoxy-4-methyl-3-phenylcoumarin

Vue d'ensemble

Description

5-Methoxy-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-3-phenylcoumarin typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. The general reaction conditions include:

Reactants: Phenol derivative (e.g., 5-methoxy-4-methylphenol) and β-ketoester (e.g., ethyl acetoacetate).

Catalysts: Acid catalysts such as sulfuric acid or trifluoroacetic acid.

Solvents: Common solvents include ethanol or acetic acid.

Temperature: The reaction is typically carried out at elevated temperatures, around 100-150°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarins.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrocoumarins and related compounds.

Substitution: Halogenated or nitrated coumarins.

Applications De Recherche Scientifique

Anticancer Properties

Numerous studies have investigated the anticancer potential of coumarin derivatives, including 5-Methoxy-4-methyl-3-phenylcoumarin. Research indicates that coumarins can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

- Mechanism of Action : The compound has been shown to affect the expression of apoptotic proteins such as Bax and Bcl-2, leading to increased apoptosis in cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer) .

- Case Studies : In vitro studies demonstrated that modifications to the coumarin structure can enhance cytotoxicity against various cancer cell lines. For example, compounds with a methyl substitution at the 4-position exhibited reduced toxicity compared to their phenyl counterparts .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties:

- Fungal Inhibition : Studies have reported significant antifungal activity against Aspergillus flavus, with certain coumarin derivatives showing complete inhibition of aflatoxin production at specific concentrations . This suggests potential applications in food safety and preservation.

- Bacterial Activity : The compound has also been tested for antibacterial effects, showing activity against various pathogenic bacteria, thus indicating its potential as an alternative therapeutic agent in treating bacterial infections .

Neuroprotective Effects

Research into the neuroprotective properties of coumarins has revealed that they may offer benefits in neurodegenerative diseases:

- Mechanism : The antioxidant properties of this compound help mitigate oxidative stress, which is a contributing factor in neurodegeneration .

- Applications : These findings suggest possible applications in developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes:

- Cholinesterase Inhibition : It shows promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are relevant in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

- MAO-B Inhibition : Some coumarins have been identified as inhibitors of monoamine oxidase B (MAO-B), suggesting potential applications in managing depression and other mood disorders .

Photodynamic Therapy

Coumarins are being explored for their role in photodynamic therapy (PDT):

- Phototoxic Effects : The ability of this compound to generate reactive oxygen species upon light activation makes it a candidate for PDT applications in oncology .

- Research Findings : Preliminary studies indicate that this compound can selectively target tumor cells while sparing normal tissues when used in conjunction with light activation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of coumarin derivatives:

| Compound Structure | Activity | Notes |

|---|---|---|

| 5-Methoxy-4-methyl | Anticancer | Induces apoptosis via Bax/Bcl-2 modulation |

| 4-(Phenyl) Substituted | Higher Cytotoxicity | More potent against A549 cells |

| 4-(Methyl) Substituted | Lower Toxicity | Reduced side effects compared to phenyl analogs |

Mécanisme D'action

The mechanism of action of 5-Methoxy-4-methyl-3-phenylcoumarin involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes such as cytochrome P450, affecting metabolic pathways. The compound’s fluorescence properties also make it useful for imaging and diagnostic applications, where it binds to specific biomolecules and emits light upon excitation .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-7-hydroxycoumarin: Known for its anticoagulant properties.

3-Phenylcoumarin: Used in medicinal chemistry for its diverse biological activities.

7-Hydroxy-4-methylcoumarin: Commonly used as a fluorescent dye.

Uniqueness

5-Methoxy-4-methyl-3-phenylcoumarin stands out due to its unique combination of methoxy, methyl, and phenyl groups, which confer distinct chemical and biological properties. Its fluorescence characteristics and potential therapeutic applications make it a valuable compound for research and industrial use .

Activité Biologique

5-Methoxy-4-methyl-3-phenylcoumarin is a derivative of the coumarin family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a methoxy group at the 5-position, a methyl group at the 4-position, and a phenyl group at the 3-position of the coumarin ring. This structural arrangement contributes to its unique pharmacological properties.

Anticancer Activity

Mechanism of Action:

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly non-small cell lung carcinoma (NSCLC) cells such as A549. The compound induces apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to increased cell death in treated cells .

Case Studies:

- A549 Cell Line Study : In a study utilizing Western blotting techniques, treatment with this compound resulted in significant changes in apoptotic protein expression. The compound demonstrated a marked increase in Bax expression and a decrease in Bcl-2 expression after 6 hours of treatment, indicating its potential as a therapeutic agent against lung cancer .

- National Cancer Institute Screening : Preliminary results from the National Cancer Institute's Developmental Therapeutics Program revealed that this compound showed anti-proliferative activity against multiple cancer cell lines, including EKVX and HOP-62, suggesting broad-spectrum anticancer activity .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes:

Monoamine Oxidase Inhibition :

Research has shown that derivatives of 3-phenylcoumarins can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. The most potent derivatives exhibited IC50 values in the low nanomolar range (e.g., 56 nM), indicating significant potential as MAO-B inhibitors .

Pharmacological Applications

The biological activities of this compound suggest various therapeutic applications:

- Anticancer Therapy : Due to its ability to induce apoptosis in cancer cells, this compound may serve as a lead structure for developing new anticancer drugs.

- Neuroprotective Agents : Its inhibitory action on MAO-B positions it as a candidate for treating neurodegenerative disorders.

- Anti-inflammatory and Antioxidant Activities : Coumarins have been reported to exhibit antioxidant properties, which could be beneficial in managing oxidative stress-related conditions .

Research Findings Summary

Propriétés

IUPAC Name |

5-methoxy-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-15(12-7-4-3-5-8-12)17(18)20-14-10-6-9-13(19-2)16(11)14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWDTILHLNHXHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C(=CC=C2)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.